2-Cyclobutylethane-1-sulfinyl chloride
Description
Structure
3D Structure
Properties
Molecular Formula |
C6H11ClOS |
|---|---|
Molecular Weight |
166.67 g/mol |
IUPAC Name |
2-cyclobutylethanesulfinyl chloride |
InChI |
InChI=1S/C6H11ClOS/c7-9(8)5-4-6-2-1-3-6/h6H,1-5H2 |
InChI Key |
KZBNDKDKYFZZQY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)CCS(=O)Cl |
Origin of Product |
United States |
Reactivity and Reaction Mechanisms of 2 Cyclobutylethane 1 Sulfinyl Chloride
Nucleophilic Substitution Reactions at the Sulfinyl Sulfur Atom
The primary mode of reactivity for 2-cyclobutylethane-1-sulfinyl chloride involves nucleophilic attack at the sulfur atom, leading to the displacement of the chloride ion. This S-Cl bond is the most labile, making the compound an excellent sulfinylating agent.
The reaction of this compound with alcohols provides a direct route to the corresponding sulfinate esters. This reaction typically proceeds in the presence of a base, such as pyridine (B92270) or triethylamine, which serves to neutralize the hydrogen chloride byproduct. The alcohol's oxygen atom acts as the nucleophile, attacking the electrophilic sulfur center. britannica.com The increased stability of the resulting sulfinate esters compared to the sulfinyl chloride precursors makes this a synthetically valuable transformation. tandfonline.com
A related reaction involves the use of a sulfinate salt, such as sodium 2-cyclobutylethane-1-sulfinate, as the nucleophile. This would lead to the formation of a thiosulfonate, not a sulfinate ester, through disproportionation. However, the reaction of a sulfinyl chloride with an alcohol is a standard method for preparing sulfinate esters. rsc.org
Table 1: Synthesis of Sulfinate Esters from this compound
| Nucleophile (Alcohol) | Product | General Reaction Conditions |
| Methanol | Methyl 2-cyclobutylethane-1-sulfinate | Base (e.g., pyridine), inert solvent |
| Ethanol | Ethyl 2-cyclobutylethane-1-sulfinate | Base (e.g., pyridine), inert solvent |
| Isopropanol | Isopropyl 2-cyclobutylethane-1-sulfinate | Base (e.g., pyridine), inert solvent |
Analogous to the reaction with alcohols, this compound readily reacts with primary and secondary amines to yield sulfinamides. britannica.com This reaction is a cornerstone in the synthesis of this class of organosulfur compounds. nih.govacs.org The nitrogen atom of the amine acts as the nucleophile, attacking the sulfinyl sulfur and displacing the chloride. A base is typically required to scavenge the HCl produced. nih.gov The synthesis of sulfinamides from sulfinyl chlorides is a well-established and efficient method. nih.govacs.orgnih.gov
Table 2: Synthesis of Sulfinamides from this compound
| Nucleophile (Amine) | Product | General Reaction Conditions |
| Ammonia | 2-Cyclobutylethane-1-sulfinamide | Base, inert solvent |
| Methylamine | N-Methyl-2-cyclobutylethane-1-sulfinamide | Base, inert solvent |
| Diethylamine | N,N-Diethyl-2-cyclobutylethane-1-sulfinamide | Base, inert solvent |
The reaction of sulfinyl chlorides with thiols can lead to the formation of thiosulfinates. In this process, the sulfur atom of the thiol acts as the nucleophile, attacking the sulfinyl sulfur of this compound. This reaction likely proceeds through a mechanism analogous to those with alcohols and amines, with the thiol displacing the chloride ion. Benzenesulfinyl azide, a related compound, reacts with thiols to produce thiosulfinates. tandfonline.com
Organometallic reagents, such as Grignard reagents (R-MgX), are potent nucleophiles that can attack the sulfur atom of this compound to form sulfoxides. researchgate.net In this reaction, a new carbon-sulfur bond is formed. The reaction of alkanesulfinyl chlorides with Grignard reagents is a convenient method for the synthesis of alkyl sulfoxides. researchgate.net The use of organolithium or Grignard reagents can deliver sulfoxides in good to excellent yields. acs.org The reaction of sulfinylating agents with a wide range of nucleophiles, including Grignard reagents, occurs with inversion of configuration at the sulfur center. researchgate.net
Table 3: Synthesis of Sulfoxides from this compound
| Organometallic Reagent | Product | General Reaction Conditions |
| Methylmagnesium bromide | 1-(Cyclobutylethyl)sulfinylmethane | Anhydrous ether, low temperature |
| Phenylmagnesium bromide | 1-(Cyclobutylethyl)sulfinylbenzene | Anhydrous ether, low temperature |
| Ethylmagnesium chloride | 1-(Cyclobutylethyl)sulfinylethane | Anhydrous ether, low temperature |
Sulfinyl chlorides are sensitive to moisture and readily undergo hydrolysis to form the corresponding sulfinic acids. oregonstate.edu In this reaction, water acts as the nucleophile, attacking the sulfinyl sulfur to initially form a sulfinoyl chloride intermediate, which then loses hydrogen chloride to yield 2-cyclobutylethane-1-sulfinic acid. This reaction is often a competing side reaction when handling sulfinyl chlorides in non-anhydrous conditions.
Elimination Reactions (e.g., Formation of Sulfenic Acids and their Derivatives)
While nucleophilic substitution is the dominant reaction pathway, sulfinyl chlorides can also undergo elimination reactions, particularly in the presence of a base. For sulfonyl chlorides, an initial elimination reaction can give a sulfene (B1252967) intermediate, which is then trapped by a solvent. nih.gov While less common for sulfinyl chlorides, analogous pathways could potentially lead to the formation of sulfenic acids or their derivatives. The hydrolysis of sulfenyl halides is a known route to sulfenic acids. nih.gov
Friedel-Crafts Type Reactions with Aromatic Systems
This compound is anticipated to undergo Friedel-Crafts type reactions with aromatic systems, a process analogous to the well-established Friedel-Crafts acylation. In these reactions, the sulfinyl chloride serves as a precursor to a potent electrophile. The reaction is typically facilitated by a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃) or bismuth(III) salts. researchgate.netwikipedia.org
The reaction mechanism proceeds through the initial activation of the sulfinyl chloride by the Lewis acid. The Lewis acid coordinates to the chlorine atom, polarizing the sulfur-chlorine bond and facilitating its cleavage. This generates a highly reactive electrophilic intermediate, the 2-cyclobutylethanesulfinyl cation ([c-C₄H₇CH₂CH₂S=O]⁺), or a complex thereof. wikipedia.org This electrophile is then attacked by the electron-rich aromatic ring, leading to the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. The aromaticity of the ring is subsequently restored by the deprotonation of the arenium ion, typically by the [AlCl₄]⁻ complex, which regenerates the Lewis acid catalyst and releases a proton. The final product is an aryl 2-cyclobutylethyl sulfoxide (B87167). wikipedia.org
Due to the electron-withdrawing nature of the resulting sulfoxide group, the aromatic ring of the product is deactivated towards further electrophilic attack. This characteristic is advantageous as it typically prevents multiple substitutions, leading to mono-sulfinylated products. wikipedia.org
Mechanistic Investigations of Sulfinyl Chloride Transformations
The transformations of this compound, particularly in nucleophilic substitution reactions, are governed by intricate mechanistic details that have been elucidated through a combination of computational, kinetic, and stereochemical studies on analogous sulfinyl and sulfonyl systems.
Theoretical investigations, particularly using Density Functional Theory (DFT), have been instrumental in mapping the potential energy surfaces for nucleophilic substitution at the sulfur atom of sulfinyl derivatives. researchgate.netuclan.ac.uk For simple alkanesulfinyl chlorides like methanesulfinyl chloride, DFT computations have shown that gas-phase nucleophilic substitution reactions with various small anions (such as Cl⁻, OH⁻, and MeO⁻) predominantly follow an addition-elimination mechanism. researchgate.netuclan.ac.uk
This pathway is characterized by a triple-well potential energy surface, indicating the formation of a distinct reaction intermediate. uclan.ac.uk The central minimum on this surface corresponds to a tetracoordinate sulfur species, which adopts an unsymmetrical trigonal bipyramidal geometry. In this intermediate, the incoming nucleophile and the departing leaving group (chloride) occupy the apical positions, while the alkyl group, the oxygen atom, and the sulfur lone pair reside in the equatorial positions. researchgate.netuclan.ac.uk The barriers to the formation and breakdown of this intermediate are generally small. uclan.ac.uk These computational findings suggest that the reaction of this compound with nucleophiles would likely proceed through a similar, stepwise addition-elimination pathway rather than a concerted Sₙ2 displacement.
Kinetic studies provide quantitative insight into reaction rates and the energetic demands of mechanistic pathways. While specific kinetic data for this compound is not available, extensive research on the isotopic chloride-chloride exchange in arenesulfonyl chlorides offers a valuable model for the experimental approach that would be used. dntb.gov.uamdpi.comnih.gov
Such studies typically involve reacting the sulfonyl chloride with a radio-labeled chloride source, such as tetraethylammonium (B1195904) chloride (Et₄N³⁶Cl), in a suitable solvent like acetonitrile. mdpi.comnih.gov The progress of the exchange is monitored over time, allowing for the determination of second-order rate constants (k) and activation parameters, including the enthalpy of activation (ΔH‡) and entropy of activation (ΔS‡). dntb.gov.uanih.gov
For a series of substituted arenesulfonyl chlorides, these studies have revealed significant substituent effects on the reaction rate. Electron-withdrawing groups were found to accelerate the exchange, while electron-donating groups slowed it down, consistent with a buildup of negative charge at the sulfur center in the transition state. nih.gov A similar kinetic investigation of this compound would be crucial for determining its reactivity profile and understanding the electronic and steric influence of the cyclobutylethyl group.
Table 1: Illustrative Activation Parameters for Isotopic Chloride Exchange in Selected Arenesulfonyl Chlorides at 25°C
Note: This data is for arenesulfonyl chlorides and serves as an example of the parameters obtained from kinetic studies. The values are adapted from studies on related compounds and are not specific to this compound. dntb.gov.uanih.gov
| Substituent (X-C₆H₄SO₂Cl) | k₂₅ x 10⁵ (M⁻¹s⁻¹) | ΔH‡ (kcal/mol) | ΔS‡ (cal/mol·K) |
| 4-MeO | 0.16 | 17.8 | -20.8 |
| 4-Me | 0.67 | 17.3 | -20.0 |
| H | 1.33 | 16.5 | -21.4 |
| 4-Cl | 3.65 | 16.1 | -20.8 |
| 3-NO₂ | 21.30 | 14.8 | -21.5 |
Interactive Data Table
| Substituent (X-C₆H₄SO₂Cl) | k₂₅ x 10⁵ (M⁻¹s⁻¹) | ΔH‡ (kcal/mol) | ΔS‡ (cal/mol·K) |
|---|---|---|---|
| 4-MeO | 0.16 | 17.8 | -20.8 |
| 4-Me | 0.67 | 17.3 | -20.0 |
| H | 1.33 | 16.5 | -21.4 |
| 4-Cl | 3.65 | 16.1 | -20.8 |
| 3-NO₂ | 21.30 | 14.8 | -21.5 |
The central question in the mechanism of nucleophilic substitution at a sulfinyl sulfur is the competition between a concerted, one-step Sₙ2 pathway and a stepwise addition-elimination (A-E) pathway. researchgate.net
Sₙ2 Mechanism: This pathway involves a backside attack by the nucleophile, proceeding through a single, high-energy trigonal bipyramidal transition state, leading to inversion of configuration at the sulfur center. masterorganicchemistry.com
Addition-Elimination (A-E) Mechanism: This two-step process involves the initial formation of a stable, tetracoordinate trigonal bipyramidal intermediate, which then breaks down in a second step to release the leaving group. uclan.ac.uk
For most nucleophilic substitutions at sulfinyl sulfur, computational and experimental evidence strongly favors the addition-elimination mechanism. researchgate.netuclan.ac.uk DFT studies on methanesulfinyl derivatives show the A-E pathway to be energetically more favorable than the Sₙ2 pathway for a range of common nucleophiles. uclan.ac.uk The Sₙ2 mechanism is considered a possible, though less common, alternative, potentially for specific nucleophiles like cyanide. uclan.ac.uk This contrasts with the analogous chloride exchange at a tetracoordinate sulfonyl sulfur, where DFT studies indicate a concerted Sₙ2 mechanism. dntb.gov.uanih.gov Therefore, it is highly probable that nucleophilic displacement on this compound proceeds via the addition-elimination pathway.
Catalysts and additives play a crucial role in modulating the reactivity of sulfinyl chlorides and directing the outcome of their reactions. Lewis acids are paramount in electrophilic reactions such as Friedel-Crafts sulfinylation. researchgate.net Catalysts like AlCl₃, BiCl₃, or Bi(OTf)₃ activate the sulfinyl chloride by complexing with the chlorine, which significantly enhances the electrophilicity of the sulfur atom and promotes the formation of the key sulfinyl cation intermediate required for reaction with arenes. researchgate.netresearchgate.net
In other contexts, additives can serve as activating agents. For instance, pyrylium (B1242799) salts (Pyry-BF₄) have been used to activate the amino group in primary sulfonamides, enabling their conversion into highly electrophilic sulfonyl chlorides in situ. nih.gov This principle of using an additive to generate a more reactive intermediate could be applied to sulfinyl chloride chemistry. Additives can also influence reaction selectivity by altering the reaction medium or by selectively coordinating with reactants or intermediates, thereby favoring one reaction pathway over another.
The formation of a hypervalent, tetracoordinate sulfur intermediate is a cornerstone of the addition-elimination mechanism for sulfinyl chlorides. uclan.ac.uk As supported by DFT calculations, this trigonal bipyramidal species represents a stable minimum on the reaction coordinate, distinguishing the stepwise mechanism from a concerted one. researchgate.netuclan.ac.uk
Beyond these well-defined substitution intermediates, sulfinyl chlorides may also be involved in less favorable side reactions such as disproportionation. While not extensively documented for sulfinyl chlorides themselves, related sulfur compounds are known to undergo such processes. For example, in some reductive amination reactions starting from sulfonyl chlorides, low yields of the desired sulfinamide have been attributed in part to the presumed disproportionation of an intermediate sulfinylating agent. acs.orgnih.gov This suggests that under certain redox-active conditions, this compound could potentially disproportionate into species of higher and lower oxidation states, such as the corresponding 2-cyclobutylethane-1-sulfonyl chloride (S(VI)) and a disulfide (S(I)) or other S(II) species. The precise conditions and mechanisms for such disproportionation would require specific investigation but remain a plausible side reaction pathway.
Radical Reactions Involving Sulfinyl Species (e.g., Generation of Sulfinyl Radicals from Sulfinyl Sulfones)
Sulfinyl radicals (RSO•) are a fundamental class of sulfur-centered radicals that have significant potential in organic synthesis for the formation of valuable sulfoxide compounds. researchgate.netnih.gov Despite being known for over six decades, their application in synthetic chemistry has been limited due to challenges in their generation and control. nih.govnih.gov A robust and versatile method for generating sulfinyl radicals involves the use of sulfinyl sulfones as precursors. researchgate.netnih.gov
Sulfinyl sulfones, which are high-valent analogues of disulfides, can undergo homolytic fission of the sulfur-sulfur bond upon heating or photochemical irradiation to generate a sulfonyl radical (RSO₂•) and a sulfinyl radical (RSO•). nih.govscispace.com This approach has paved the way for novel synthetic strategies, particularly in the dual radical addition and coupling with unsaturated hydrocarbons. researchgate.netnih.gov
The general mechanism for the generation of sulfinyl radicals from sulfinyl sulfones can be initiated by activating a sulfinate salt with an activating agent like acetyl chloride to form the sulfinyl sulfone intermediate in situ. nih.govscispace.com This intermediate then readily undergoes homolysis. nih.gov
Proposed Reaction Mechanism:
Formation of Sulfinyl Sulfone: A sulfinate salt reacts with an activator (e.g., acetyl chloride) to form the sulfinyl sulfone. nih.govscispace.com
Homolytic Cleavage: The S–S bond in the sulfinyl sulfone undergoes homolytic fission, yielding a sulfonyl radical and a sulfinyl radical. nih.govscispace.com
Radical Cascade: The generated sulfonyl radical can add to an unsaturated bond (e.g., an alkyne or alkene), creating a carbon-centered radical. This radical can then be trapped by the sulfinyl radical in a coupling reaction, leading to the formation of a disulfurized product. researchgate.netresearchgate.net
Experimental and theoretical investigations support a sequential addition of the sulfonyl and sulfinyl radicals to unsaturated hydrocarbons. researchgate.netnih.gov This strategy has been successfully applied to a wide range of unsaturated compounds, demonstrating its tolerance for various functional groups and its utility in synthesizing complex, previously inaccessible linear and cyclic disulfurized molecules. researchgate.netnih.gov
The following table summarizes key findings from studies on the generation and reaction of sulfinyl radicals from sulfinyl sulfones with various unsaturated hydrocarbons.
| Unsaturated Hydrocarbon | Sulfinyl Sulfone Precursor | Reaction Conditions | Product Type | Yield (%) | Reference |
| Phenylacetylene | p-Toluenesulfinyl p-toluenesulfone | Heating | Vinyl sulfoxide-sulfone | Not specified | researchgate.netnih.gov |
| Various Alkynes | In situ generated sulfinyl sulfones | Heating | β-Keto sulfones | Moderate to high | researchgate.net |
| Various Alkenes | In situ generated sulfinyl sulfones | Heating | Disulfurized adducts | Not specified | researchgate.net |
| Vinyldiazo Compounds | In situ generated sulfinyl sulfones | Not specified | 1,3-Hydrosulfonylation products | 59-84% | acs.org |
These reactions showcase the synthetic utility of sulfinyl radicals generated from sulfinyl sulfones, providing a reliable method for the construction of molecules containing the valuable sulfoxide moiety. researchgate.net
Stereochemical Aspects in the Chemistry of 2 Cyclobutylethane 1 Sulfinyl Chloride
Inherent Chirality at the Sulfinyl Sulfur Center
The sulfur atom in a sulfinyl chloride, such as 2-cyclobutylethane-1-sulfinyl chloride, is bonded to three different groups: an oxygen atom, a chlorine atom, and a carbon-based organic residue (the 2-cyclobutylethyl group). This arrangement, along with the lone pair of electrons on the sulfur atom, results in a tetrahedral geometry around the sulfur, making it a chiral center. nih.govresearchgate.net Consequently, sulfinyl chlorides can exist as a pair of enantiomers, designated as (R) and (S) based on the Cahn-Ingold-Prelog priority rules.
These compounds are configurationally stable, though they are often prepared and used as reactive intermediates without separation of their enantiomers. nih.gov The chirality at the sulfur center is a key feature that can be transferred to other molecules in subsequent reactions, making chiral sulfinyl derivatives valuable in asymmetric synthesis. nih.govacs.org
Strategies for Enantioselective Synthesis Utilizing Sulfinyl Chlorides
The development of methods to control the stereochemistry at the sulfur center of sulfinyl chlorides has been a significant area of research. These strategies are crucial for the synthesis of enantiomerically pure sulfoxides and other chiral sulfur compounds. acs.orgnih.govresearchgate.net
Dynamic kinetic resolution (DKR) is a powerful strategy for the enantioselective synthesis of chiral compounds from racemic starting materials. In the context of sulfinyl chlorides, DKR involves the rapid, in-situ racemization of the sulfinyl chloride enantiomers, allowing for the preferential reaction of one enantiomer with a chiral reagent or catalyst to form a single, or predominantly one, diastereomer of the product. nih.govresearchgate.net
A model for the DKR of sulfinyl chlorides suggests the formation of a pentacoordinated sulfur intermediate. This intermediate can undergo Berry pseudorotations, which provides a pathway for the racemization of the starting sulfinyl chloride without the need for an external racemization agent. nih.govresearchgate.net This process has been successfully applied to the synthesis of enantiomerically pure C2-symmetric bis-sulfoxides from ethane-1,2-bis-sulfinyl chloride. nih.govresearchgate.net
The choice of catalyst and reaction conditions can significantly influence the stereochemical outcome. For instance, in the reaction of ethane-1,2-bis-sulfinyl chloride with a glucose-derived chiral auxiliary (diacetone-D-glucose), the use of pyridine (B92270) as a catalyst leads to one diastereomer, while diisopropylethylamine promotes the formation of the opposite diastereomer. nih.govresearchgate.net
A common and effective approach to accessing enantiopure sulfur compounds is through the preparation of enantiomerically enriched sulfinate esters and sulfinamides from sulfinyl chlorides. acs.orgnih.govmdpi.com These stable intermediates can then be converted to a variety of other chiral sulfur derivatives.
Sulfinate Esters: The reaction of a racemic sulfinyl chloride with a chiral alcohol in the presence of a chiral base can lead to the formation of diastereomerically enriched sulfinate esters. acs.org Chiral auxiliaries such as menthol (B31143) and diacetone-d-glucose (B1670380) (DAG) have been widely used for this purpose. nih.gov The resulting diastereomeric sulfinate esters can often be separated by crystallization or chromatography. nih.gov
The following table illustrates the general principle of this diastereoselective esterification:
| Racemic Sulfinyl Chloride | Chiral Alcohol (Auxiliary) | Base | Product (Diastereomeric Mixture) |
| (R/S)-R-SOCl | (R')-OH | Pyridine | (R,R')-R-SOOR' + (S,R')-R-SOOR' |
Sulfinamides: Similarly, enantiomerically enriched sulfinamides can be prepared by reacting sulfinyl chlorides with chiral amines. nih.govacs.org These chiral sulfinamides are valuable intermediates in asymmetric synthesis. nih.gov The synthesis of sulfinamides can also be achieved from sulfonyl chlorides through an in-situ reduction and subsequent reaction with an amine. nih.govacs.org
Once enantiomerically enriched sulfinate esters or sulfinamides are obtained, they can be stereospecifically converted into a wide range of enantiopure sulfinyl compounds, most notably sulfoxides. acs.orgnih.govmdpi.com
The reaction of an enantiopure sulfinate ester with an organometallic reagent, such as a Grignard reagent or an organolithium compound, proceeds with inversion of configuration at the sulfur center to yield an enantiopure sulfoxide (B87167). nih.gov This is a cornerstone of the Andersen sulfoxide synthesis.
The table below summarizes this key transformation:
| Enantiopure Sulfinate Ester | Organometallic Reagent | Product (Enantiopure Sulfoxide) | Stereochemistry |
| (S)-R-SOOR' | R''-MgX | (R)-R-S(O)-R'' | Inversion |
| (R)-R-SOOR' | R''-MgX | (S)-R-S(O)-R'' | Inversion |
This method provides a reliable route to sulfoxides of high enantiomeric purity. wiley-vch.de
Diastereoselective Control in Sulfinyl Chloride Reactions
When a sulfinyl chloride already contains a stereocenter within its organic framework, its reactions with other chiral or prochiral molecules can exhibit diastereoselectivity. The existing stereocenter can influence the approach of the nucleophile to the sulfinyl sulfur, leading to a preferential formation of one diastereomer over the other.
For instance, the introduction of a chiral sulfinyl group into a molecule can direct the stereochemical outcome of subsequent reactions. A homochiral p-tolylsulfinyl group has been shown to accelerate and control the diastereoselectivity of intramolecular cycloaddition reactions. nih.gov The sulfinyl group acts as a chiral directing group, and its subsequent removal provides access to optically active products. nih.gov
The degree of diastereoselectivity is influenced by steric and electronic factors of both the sulfinyl chloride and the reacting nucleophile, as well as the reaction conditions such as solvent and temperature.
Advanced Applications and Role As Synthetic Intermediates of 2 Cyclobutylethane 1 Sulfinyl Chloride
Building Blocks for Complex Organic Molecules
The primary role of 2-cyclobutylethane-1-sulfinyl chloride in organic synthesis is as a precursor for introducing the 2-cyclobutylethanesulfinyl moiety into various molecular frameworks. This functional group can be further transformed, making the parent compound a valuable starting point for a range of organosulfur derivatives.
The sulfinyl chloride functional group is a key synthon for the preparation of several classes of sulfur(IV) compounds, including sulfinate esters, sulfinamides, and sulfoxides. These reactions typically proceed through nucleophilic attack at the sulfur center, displacing the chloride anion.
Sulfinate Esters: In the presence of an alcohol and typically a non-nucleophilic base to scavenge the liberated hydrogen chloride, this compound can be converted into the corresponding sulfinate ester. These esters are themselves valuable intermediates in organic synthesis. chemrevlett.com
Sulfinamides: The reaction with primary or secondary amines yields sulfinamides. This transformation is fundamental in medicinal chemistry, as the sulfinamide and the related sulfonamide scaffolds are present in numerous biologically active compounds. nih.govnih.govnih.gov The synthesis is often straightforward and allows for the modular coupling of a diverse range of amine-containing fragments to the 2-cyclobutylethanesulfinyl core. nih.gov
Sulfoxides: While direct conversion is less common, sulfinyl chlorides can be precursors to sulfoxides. One conceptual pathway involves reaction with an organometallic reagent (e.g., a Grignard or organolithium reagent), which introduces a new carbon-sulfur bond, leading to the formation of a sulfoxide (B87167). Sulfoxides are important as chiral auxiliaries and are found in various pharmaceuticals. nih.govmdpi.com
The following table summarizes the key transformations of this compound into these important derivatives.
| Starting Material | Reagent | Product Class | General Structure of Product |
| This compound | Alcohol (R'-OH), Base | Sulfinate Ester | |
| This compound | Amine (R'R''NH), Base | Sulfinamide | |
| This compound | Organometallic (R'-MgX) | Sulfoxide |
Beyond direct substitution, the sulfur atom in this compound can be manipulated to access different oxidation states, leading to the formation of sulfonyl and sulfenyl derivatives.
Sulfonyl Derivatives: Oxidation of the sulfinyl chloride yields the corresponding sulfonyl chloride. Sulfonyl chlorides are robust and highly reactive intermediates, most notably used for the synthesis of sulfonamides by reaction with amines. sigmaaldrich.comorganic-chemistry.org This two-step sequence (sulfinyl chloride → sulfonyl chloride → sulfonamide) provides an alternative route to these medicinally important functional groups. researchgate.net
Sulfenyl Derivatives: Conceptually, reduction of the sulfinyl chloride would lead to the corresponding sulfenyl chloride. Sulfenyl chlorides are also reactive electrophiles used to form new sulfur-carbon, sulfur-nitrogen, and sulfur-oxygen bonds, adding to the synthetic versatility of the original scaffold. wikipedia.orgnih.gov
These transformations are outlined in the table below.
| Derivative Class | Transformation | Key Intermediate | Common Applications |
| Sulfonyl Derivatives | Oxidation | 2-Cyclobutylethane-1-sulfonyl chloride | Synthesis of sulfonamides, sulfonic esters. sigmaaldrich.com |
| Sulfenyl Derivatives | Reduction | 2-Cyclobutylethane-1-sulfenyl chloride | Synthesis of thioethers, sulfenamides. wikipedia.orgnih.gov |
Utility in Combinatorial Chemistry and Scaffold Construction
The reliable and high-yielding reactions of sulfinyl chlorides make them well-suited for applications in combinatorial chemistry. researchgate.netualberta.ca By reacting this compound with a library of diverse alcohols or amines, large collections of related sulfinate esters or sulfinamides can be rapidly synthesized. This parallel synthesis approach is a cornerstone of modern drug discovery, enabling the efficient exploration of chemical space around a core scaffold. researchgate.net
The 2-cyclobutylethane group itself serves as a unique molecular scaffold. The cyclobutane (B1203170) ring imparts a degree of conformational rigidity and a three-dimensional character that is often sought in the design of bioactive molecules. The resulting sulfinamide or sulfonamide derivatives can be considered novel scaffolds upon which further chemical modifications can be performed to optimize biological activity or other properties. researchgate.netbeilstein-journals.org
Role in Postsynthetic Modification of Materials (e.g., Metal-Organic Frameworks with Sulfonamide Functionalities)
Postsynthetic modification (PSM) is a powerful strategy for functionalizing porous materials like metal-organic frameworks (MOFs) after their initial synthesis. researchgate.netescholarship.orgnih.gov This technique allows for the introduction of functional groups that might not be stable under the conditions of MOF synthesis. escholarship.orggla.ac.uk
A key application for this compound in this context involves its use in modifying MOFs that have been pre-functionalized with amine groups. For instance, an amino-bearing organic linker can be incorporated into a MOF structure. Subsequently, the MOF can be treated with this compound. The sulfinyl chloride would react with the amine moieties within the pores of the MOF, leading to the covalent attachment of 2-cyclobutylethanesulfinamide groups. If the sulfinyl chloride is first oxidized to the sulfonyl chloride, stable sulfonamide functionalities can be installed. This modification can dramatically alter the surface properties of the MOF, influencing its capacity for selective gas sorption, catalysis, or drug delivery. escholarship.orgnih.gov
Development of Novel Organosulfur Scaffolds for Chemical Research
The use of this compound facilitates the development of new families of organosulfur compounds for chemical research. The combination of the sterically defined cyclobutane moiety with the versatile sulfur-based functional group creates scaffolds with unique properties. chemrevlett.comresearchgate.net
Derivatives such as sulfinamides and sulfoxides can be explored as:
Chiral Ligands: If prepared in an enantiomerically pure form, these compounds can serve as ligands in asymmetric catalysis.
Chiral Auxiliaries: The sulfinyl group, in particular, is a well-established chiral auxiliary in asymmetric synthesis. nih.gov
Bioisosteres: In medicinal chemistry, the resulting sulfonamide or sulfinamide groups can act as bioisosteres for amides or esters, potentially improving the pharmacokinetic properties of a drug candidate.
By providing a reliable entry point to a wide range of derivatives, this compound is a valuable tool for creating novel molecular scaffolds tailored for specific applications in materials science, catalysis, and medicinal chemistry. nih.govresearchgate.net
Analytical Methodologies in 2 Cyclobutylethane 1 Sulfinyl Chloride Research
Spectroscopic Characterization Techniques for Reaction Products and Intermediates
Spectroscopic methods are indispensable for the elucidation of the molecular structure of 2-Cyclobutylethane-1-sulfinyl chloride and for identifying any intermediates or byproducts formed during its synthesis or subsequent reactions.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural assignment of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons of the cyclobutane (B1203170) ring and the ethyl chain. The protons on the carbon adjacent to the sulfinyl chloride group (C1) would appear as the most downfield signal due to the strong electron-withdrawing effect of the S(O)Cl moiety. The cyclobutane protons typically resonate in the range of 1.5-2.5 ppm. nih.govdocbrown.info The coupling patterns (splitting) of the signals would provide valuable information about the connectivity of the protons.
¹³C NMR Spectroscopy: The carbon NMR spectrum complements the ¹H NMR data by providing the chemical shift for each unique carbon atom. The carbon atom bonded to the sulfinyl chloride group is expected to have a chemical shift in the downfield region, typically around 60-70 ppm. The carbons of the cyclobutane ring are expected to appear at approximately 22-45 ppm. docbrown.info
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| CH-S(O)Cl | 3.5 - 4.0 | 60 - 70 |
| CH₂-CH | 1.8 - 2.2 | 30 - 40 |
| CH(cyclobutyl) | 2.0 - 2.5 | 40 - 45 |
| CH₂(cyclobutyl) | 1.5 - 2.0 | 22 - 25 |
Mass spectrometry (MS) is a powerful tool for determining the molecular weight of this compound and for gaining structural insights through the analysis of its fragmentation patterns. Due to the reactive nature of sulfinyl chlorides, soft ionization techniques, often coupled with liquid chromatography (LC-MS), are preferred to minimize degradation.
The mass spectrum would be expected to show a molecular ion peak [M]⁺ corresponding to the molecular weight of the compound. A characteristic isotopic pattern for the presence of a chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would be observed for the molecular ion and any chlorine-containing fragments. researchgate.net
Common fragmentation pathways for similar compounds include the cleavage of the C-S bond and the S-Cl bond, as well as fragmentation of the cyclobutane ring. acs.orgdocbrown.info The cyclobutane ring can undergo characteristic cleavage to lose ethene (28 Da). docbrown.info
Table 2: Predicted Mass Spectrometry Fragmentation for this compound
| m/z | Possible Fragment Ion |
| 166/168 | [C₆H₁₁ClOS]⁺ (Molecular Ion) |
| 131 | [C₆H₁₁OS]⁺ (Loss of Cl) |
| 101 | [C₄H₇S(O)Cl]⁺ (Loss of C₂H₄) |
| 83 | [C₆H₁₁]⁺ (Loss of S(O)Cl) |
| 67 | [C₄H₇S]⁺ or [C₅H₇]⁺ |
| 55 | [C₄H₇]⁺ (Cyclobutyl fragment) |
Chromatographic Separation and Purity Assessment Methods
Chromatographic techniques are essential for the separation of this compound from starting materials, solvents, and byproducts, as well as for the accurate assessment of its purity.
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of organosulfur compounds. nih.govmdpi.com For a reactive species like a sulfinyl chloride, reversed-phase HPLC with a C18 column is a common choice. google.com The mobile phase would typically consist of a mixture of water and an organic solvent like acetonitrile or methanol, often with an acidic modifier to improve peak shape.
Due to the lack of a strong chromophore in this compound, UV detection at low wavelengths (around 200-220 nm) would be necessary. Alternatively, derivatization with a UV-active or fluorescent tag can be employed to enhance sensitivity and selectivity. nih.govgoogle.com Coupling HPLC with mass spectrometry (LC-MS) provides both separation and structural information, making it a particularly powerful analytical tool. acs.org
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive technique for the analysis of volatile and semi-volatile compounds. innovareacademics.in While sulfonyl chlorides have been analyzed by GC-MS, sulfinyl chlorides are generally less thermally stable and may degrade in the hot injector port or on the column. core.ac.uk This can lead to the formation of corresponding chlorides or other decomposition products, complicating the analysis.
To circumvent this issue, a common strategy is the derivatization of the sulfinyl chloride to a more thermally stable derivative, such as a sulfonamide, prior to GC-MS analysis. core.ac.uk This approach not only improves the chromatographic behavior but can also enhance the selectivity of the analysis. If direct GC-MS analysis is attempted, a low-polarity column and optimized temperature programming would be crucial to minimize on-column degradation. rsc.org
In-situ Monitoring Techniques for Reaction Progress and Mechanistic Studies
In-situ monitoring techniques allow for the real-time observation of a chemical reaction as it proceeds, providing valuable data on reaction kinetics, the formation of transient intermediates, and mechanistic pathways. For reactions involving this compound, techniques such as NMR and IR spectroscopy are particularly useful.
In-situ NMR Spectroscopy: By conducting a reaction directly within an NMR tube, the disappearance of starting materials and the appearance of products and intermediates can be monitored over time. acs.orged.ac.uk This provides quantitative data on reaction rates and can help to identify short-lived species that may not be observable by conventional analysis of quenched reaction aliquots. mit.edu
In-situ IR Spectroscopy: Fourier-Transform Infrared (FTIR) spectroscopy can also be used for in-situ monitoring, often through the use of an attenuated total reflectance (ATR) probe immersed in the reaction mixture. The characteristic vibrational frequencies of the S=O and S-Cl bonds in the sulfinyl chloride group can be monitored to track its consumption during a reaction.
These in-situ techniques are invaluable for optimizing reaction conditions and gaining a fundamental understanding of the chemical transformations of this compound.
Future Directions and Emerging Research Avenues for 2 Cyclobutylethane 1 Sulfinyl Chloride
Exploration of More Efficient and Sustainable Synthetic Routes
The future of chemical synthesis is intrinsically linked to the development of environmentally benign and economically viable processes. For 2-Cyclobutylethane-1-sulfinyl chloride, a primary research focus will be the move away from traditional methods that may employ harsh reagents.
Current and Future Synthetic Approaches:
| Method | Reagents | Advantages | Future Research Focus |
| Traditional Chlorination | Thionyl chloride, Sulfuryl chloride | Established methods | Development of milder, more selective chlorinating agents to minimize byproducts. |
| Oxidative Chlorination | Thiols/Disulfides with oxidizing and chlorine sources | Can start from more readily available precursors | Utilization of green oxidants like H2O2 and development of catalytic systems to reduce waste. magtech.com.cn |
| Photocatalysis | Photocatalysts (e.g., K-PHI), light | High selectivity, mild reaction conditions, use of light as a traceless reagent. nih.gov | Exploring a wider range of semiconductor photocatalysts and optimizing reaction conditions for scalability. nih.gov |
| Flow Chemistry | Continuous flow reactors | Enhanced safety, improved heat and mass transfer, potential for automation and scalability. | Integration of photocatalytic and other green methods into continuous flow systems for on-demand synthesis. |
Future research will likely prioritize methods that reduce hazardous waste and improve atom economy. Photocatalytic syntheses, which utilize light to drive chemical reactions, offer a particularly promising green alternative. nih.gov The use of potassium poly(heptazine imide) (K-PHI) as a photocatalyst has shown success in the chromoselective synthesis of sulfonyl chlorides, a methodology that could be adapted for sulfinyl chlorides. nih.gov
Development of Novel Catalytic Systems for Enhanced Reactivity and Selectivity
The chiral nature of the sulfur atom in this compound opens the door to asymmetric catalysis, enabling the synthesis of enantiomerically pure downstream products.
Emerging Catalytic Strategies:
| Catalytic System | Application | Potential Advantages for this compound |
| Chiral Phase-Transfer Catalysts | Asymmetric sulfenylation | Could enable the enantioselective synthesis of sulfenylated compounds. austinpublishinggroup.com |
| Cinchona Alkaloid Derivatives | Catalytic enantioselective sulfinylation of alcohols | A potential route to chiral sulfinate esters derived from the target molecule. thieme-connect.com |
| Transition Metal Catalysis (e.g., Pd, Cu) | Cross-coupling reactions | Could facilitate novel C-S bond formations and functionalization of the cyclobutane (B1203170) ring. acs.org |
| Organocatalysis | Metal-free transformations | Offers a sustainable alternative to metal-based catalysts for various transformations. |
The development of novel sulfinyl imine ligands for asymmetric catalysis is a burgeoning field that could be applied to reactions involving this compound. researchgate.netnih.gov These ligands, which incorporate chirality at the sulfur atom, have shown high enantioselectivity in palladium-catalyzed reactions. researchgate.netnih.gov Furthermore, catalyst-controlled selectivity could allow for the regioselective functionalization of complex molecules. documentsdelivered.com
Discovery of Undiscovered Reactivity Patterns and Transformations
The unique combination of a strained cyclobutane ring and a reactive sulfinyl chloride group suggests that this compound may exhibit novel reactivity. Future research will focus on exploring its reactions with a wider range of substrates.
Potential Areas of Reactivity Exploration:
Reactions with Unsaturated Systems: Exploration of [2+2] cycloadditions, chlorosulfonylation, and other reactions with alkenes, alkynes, and allenes could lead to the synthesis of novel sulfur-containing heterocyclic compounds. magtech.com.cn
Ring-Opening Reactions: The inherent strain of the cyclobutane ring could be exploited in strain-release reactions, potentially leading to the formation of linear sulfur-containing molecules with diverse functionalities. acs.org
Radical Reactions: Investigation of radical-initiated transformations could unveil new pathways for C-S bond formation and functionalization.
Umpolung Strategies: The development of umpolung (polarity reversal) strategies could enable the use of the sulfinyl chloride group in unconventional bond formations. acs.org
The steric bulk of the cyclobutylethyl group may also influence the stereochemical outcome of reactions, a factor that warrants detailed investigation.
Advanced Computational Studies for Predicting Reactivity, Stereoselectivity, and Mechanistic Insights
Computational chemistry is an increasingly powerful tool for understanding and predicting chemical phenomena. For this compound, computational studies will be invaluable for:
Predicting Reactivity and Selectivity: Density Functional Theory (DFT) and other quantum chemical methods can be used to model reaction pathways, calculate activation energies, and predict the regio- and stereoselectivity of reactions. mit.eduacs.org
Elucidating Reaction Mechanisms: Computational studies can provide detailed insights into the transition states and intermediates of reactions, helping to rationalize experimental observations. numberanalytics.comnumberanalytics.com
Understanding Noncovalent Interactions: Analysis of noncovalent interactions, such as hydrogen bonds and van der Waals forces, can help to explain the conformational preferences of the molecule and its interactions with other species. fgcu.edunih.govnih.govrsc.org This is particularly relevant for its potential applications in supramolecular chemistry and materials science.
Key Computational Approaches:
| Computational Method | Application |
| Density Functional Theory (DFT) | Calculation of electronic structure, reaction energies, and transition states. acs.org |
| Ab initio Methods | High-accuracy calculations for benchmarking and mechanistic studies. researchgate.net |
| Molecular Dynamics (MD) | Simulation of the dynamic behavior of the molecule and its interactions in different environments. |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Study of reactions in complex systems, such as in the presence of a catalyst or in a biological environment. |
These computational approaches will guide experimental design and accelerate the discovery of new reactions and applications. numberanalytics.com
Integration into New Materials Science and Supramolecular Chemistry Applications
The unique structural features of this compound make it an attractive building block for the creation of novel materials with tailored properties.
Polymer Chemistry: The cyclobutane moiety is a known component in the synthesis of polymers. nih.gov The sulfinyl chloride group could be used to introduce sulfur into the polymer backbone or as a reactive handle for post-polymerization modification. The development of polymerization methodologies using sulfenyl chlorides as an alternative to elemental sulfur could be extended to sulfinyl chlorides. acs.org
Supramolecular Chemistry: The ability of sulfur atoms to participate in a variety of noncovalent interactions makes sulfur-containing molecules interesting components for the design of self-assembling systems. nih.govacs.org The specific geometry of this compound could lead to the formation of unique supramolecular architectures.
Materials with Tunable Properties: The incorporation of this compound into materials could impart interesting properties, such as altered thermal stability, optical properties, or responsiveness to external stimuli.
The exploration of cyclobutane derivatives in materials science is an active area of research, and the addition of the sulfinyl chloride functionality provides a new dimension for the design of functional materials. lifechemicals.com
Q & A
Q. What are the recommended safety protocols for handling 2-cyclobutylethane-1-sulfinyl chloride in laboratory settings?
- Methodological Answer: Standard safety measures include using respiratory protection (e.g., NIOSH-approved masks), nitrile gloves, and chemical-resistant goggles to prevent inhalation, skin contact, or eye exposure . Work in a fume hood with an eyewash station and emergency shower accessible. Store the compound in a cool, dry, well-ventilated area, segregated from incompatible substances like bases or oxidizers. Refer to GHS guidelines for unclassified hazards, as ecotoxicity and mutagenicity data are currently unavailable; assume worst-case scenarios until empirical studies confirm safety thresholds .
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
- Methodological Answer: Synthesis typically involves sulfination of cyclobutyl ethane precursors followed by chlorination. Key parameters include:
- Temperature control: Maintain reaction temperatures below 0°C during chlorination to minimize side reactions (e.g., over-sulfonation).
- Solvent selection: Use anhydrous dichloromethane or tetrahydrofuran to stabilize reactive intermediates .
- Purification: Employ gradient column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from cold ether to isolate the product. Monitor purity via <sup>1</sup>H/<sup>13</sup>C NMR and HPLC (C18 column, acetonitrile/water mobile phase) .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer:
- NMR spectroscopy: <sup>1</sup>H NMR (in CDCl3) identifies cyclobutyl protons (δ 1.5–2.5 ppm) and sulfinyl chloride protons (δ 3.0–3.5 ppm). <sup>13</sup>C NMR confirms the sulfinyl group (δ 55–60 ppm) .
- IR spectroscopy: Detect S=O stretching vibrations at 1050–1150 cm<sup>-1</sup> and S-Cl bonds at 500–600 cm<sup>-1</sup> .
- Mass spectrometry (EI-MS): Look for molecular ion peaks at m/z 180–185 (M<sup>+</sup>) and fragmentation patterns consistent with cyclobutyl cleavage .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reactivity of this compound with nucleophiles?
- Methodological Answer: Conflicting reactivity data (e.g., with amines vs. alcohols) may arise from solvent polarity or steric effects. Design experiments to:
- Vary solvent systems: Compare reaction rates in polar aprotic (DMF) vs. nonpolar (toluene) solvents to assess solvolysis pathways.
- Modify nucleophile steric bulk: Test primary (e.g., methylamine) vs. bulky tertiary amines (e.g., DIPEA) to evaluate steric hindrance.
- Monitor intermediates: Use <sup>19</sup>F NMR (if fluorinated analogs are synthesized) or stopped-flow IR to capture transient species .
Q. What strategies are effective for studying the hydrolytic stability of this compound under physiological conditions?
- Methodological Answer: Simulate physiological pH (7.4) and temperature (37°C) in buffered aqueous solutions (e.g., PBS). Quantify degradation via:
- Kinetic assays: Track sulfinic acid formation using UV-Vis spectroscopy (λmax 270–280 nm) .
- Chromatographic analysis: Employ LC-MS to detect hydrolysis products (e.g., cyclobutylethane sulfinic acid) and calculate half-life.
- Computational modeling: Perform DFT calculations to predict hydrolysis pathways and transition states .
Q. How can this compound be utilized in protein modification studies?
- Methodological Answer: The sulfinyl chloride group reacts selectively with cysteine thiols or lysine amines in proteins. Protocol:
- Site-specific labeling: Incubate the compound with target proteins (e.g., 1:5 molar ratio) in pH 7.0 buffer (25°C, 2 hr).
- Quench unreacted reagent: Add excess β-mercaptoethanol to terminate reactions.
- Validate modifications: Use MALDI-TOF MS to confirm mass shifts (+180–185 Da) and circular dichroism to assess structural integrity .
Data Gaps and Future Directions
Q. What experimental designs are recommended to address the lack of ecotoxicity data for this compound?
- Methodological Answer: Conduct tiered ecotoxicity assays:
- Acute toxicity: Test on Daphnia magna (48-hr LC50) and Vibrio fischeri (bioluminescence inhibition).
- Chronic toxicity: Expose Danio rerio (zebrafish) embryos to sublethal concentrations (0.1–10 ppm) and monitor developmental abnormalities.
- Soil mobility studies: Use column leaching tests with OECD guidelines to assess groundwater contamination risks .
Q. How can computational methods predict the mutagenic potential of this compound?
- Methodological Answer: Apply in silico tools like QSAR models (e.g., Toxtree, Derek Nexus) to predict DNA reactivity. Validate with:
- Ames test: Use Salmonella typhimurium strains TA98/TA100 with/without metabolic activation (S9 mix).
- Comet assay: Measure DNA strand breaks in human hepatoma (HepG2) cells exposed to 0.1–1 mM concentrations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
